molecular formula C21H22N4O4S B1650340 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1171334-10-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Cat. No. B1650340
CAS RN: 1171334-10-3
M. Wt: 426.5
InChI Key: XAOXZOULYLSJDE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization

Virtual screening targeting the urokinase receptor (uPAR) identified compounds with significant effects on breast MDA-MB-231 cell invasion, migration, adhesion, and angiogenesis. One compound demonstrated promising pharmacokinetic properties, including oral bioavailability and a half-life conducive to further development for breast cancer treatment applications. This research suggests the potential for developing next-generation compounds based on the initial findings (Wang et al., 2011).

Heterocyclic Compound Synthesis for Anti-inflammatory and Analgesic Applications

Novel heterocyclic compounds derived from visnaginone and khellinone exhibited significant cyclooxygenase-1/2 (COX-1/2) inhibitory activity, with notable analgesic and anti-inflammatory effects. This research highlights the therapeutic potential of these compounds for treating conditions requiring COX inhibition, aligning with the broader search for effective anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Anticancer Activity of Synthesized Compounds

A series of synthesized benzamides showed moderate to excellent anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). This indicates the potential of these compounds as leads in the development of new anticancer therapies, emphasizing the role of chemical synthesis in discovering novel therapeutic agents (Ravinaik et al., 2021).

Development of Antimicrobial Agents

The synthesis and evaluation of new 1,2,4-triazole derivatives as antimicrobial agents demonstrated that some compounds possess moderate to good activities against various bacterial and fungal strains. This research contributes to the ongoing need for new antimicrobial agents in the face of increasing antibiotic resistance (Bektaş et al., 2010).

Anti-TMV and Antimicrobial Activities of Urea and Thiourea Derivatives

New urea and thiourea derivatives doped with febuxostat were synthesized and showed promising anti-Tobacco mosaic virus (TMV) and antimicrobial activities. This highlights the potential for these compounds in agricultural and antimicrobial applications, offering new avenues for the treatment and prevention of viral and bacterial infections (Krishna Reddy et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-21(22-10-14-5-6-16-17(9-14)28-13-27-16)15-3-1-7-25(11-15)12-19-23-20(24-29-19)18-4-2-8-30-18/h2,4-6,8-9,15H,1,3,7,10-13H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOXZOULYLSJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CS3)C(=O)NCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113378
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

CAS RN

1171334-10-3
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171334-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
Reactant of Route 4
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

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